

Comprehensive Technical Guide: Ginnalin A from *Acer ginnala* - Sources, Analysis, and Therapeutic Potential

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Compound Focus: Ginnalin A

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Introduction to Ginnalin A and Its Natural Sources

Ginnalin A (also known as accertannin or 2,6-di-O-galloyl-1,5-anhydro-D-glucitol) is a **digalloyl gallotannin** characterized by two galloyl moieties esterified to a 1,5-anhydro-D-glucitol core at the 2 and 6 positions. [1] [2] This unique **glucitol-core gallotannin** represents a significant bioactive compound found predominantly in plants of the genus *Acer*, particularly *Acer ginnala* Maxim. (Amur maple). [2] The compound has attracted substantial research interest due to its **versatile therapeutic potential**, including demonstrated antioxidant, anti-inflammatory, anti-carcinogenic, and anti-diabetic activities. [1] [2]

Table 1: Fundamental Characteristics of **Ginnalin A**

Property	Description
Systematic Name	2,6-Di-O-galloyl-1,5-anhydro-D-glucitol
Chemical Classification	Gallotannin (digalloyl derivative)
Core Structure	1,5-anhydro-D-glucitol

Property	Description
Molecular Formula	Not specified in sources
Molecular Weight	Not specified in sources
Primary Natural Sources	<i>Acer ginnala</i> Maxim. (leaves, bark, twigs), <i>Acer rubrum</i> L. (buds), <i>Acer okamotoanum</i> Nakai (leaves, twigs)
Solubility	Soluble in methanol, water, aqueous acetone

The **distribution of Ginnalin A** across various *Acer* species and plant parts has been quantitatively documented through multiple isolation studies. *Acer ginnala* Maxim. represents the **most significant source** of this compound, with the leaves containing particularly high concentrations. [1] [2] The bark of *Acer ginnala* has also been shown to contain appreciable quantities of this valuable gallotannin. [3] Beyond *Acer ginnala*, **Ginnalin A** has been identified in **closely related species**, including *Acer rubrum* L. (red maple) buds and *Acer okamotoanum* Nakai, though typically in lower abundances. [2] This distribution pattern suggests that **Ginnalin A** may serve as a **chemotaxonomic marker** for specific sections within the *Acer* genus.

Table 2: Natural Occurrence of **Ginnalin A** in Plant Sources

Plant Source	Plant Part	Reported Content	Extraction Method
<i>Acer ginnala</i>	Leaves	80 mg/g fresh weight [2]	80% methanol, room temperature
<i>Acer ginnala</i>	Barks	Not quantitatively specified	80% acetone
<i>Acer rubrum</i>	Buds	Not quantitatively specified	Hot water extraction
<i>Acer okamotoanum</i>	Leaves, twigs	Not quantitatively specified	Not specified

Extraction, Isolation, and Quantitative Determination Methods

Plant Material Collection and Preparation

Proper **collection and processing** of plant material is fundamental for obtaining high yields of **Ginnalin A**. Research studies indicate that leaves of *Acer ginnala* should be collected during periods of **high metabolic activity**, typically in the summer months (August in Jilin Province, China). [4] The plant material must be **properly identified** by a qualified botanist, with voucher specimens deposited in herbarium collections for future reference. [1] [4] Following collection, plant materials should be **air-dried** away from direct sunlight to prevent compound degradation, then powdered using appropriate milling equipment to increase surface area for extraction. [4]

Extraction Protocols

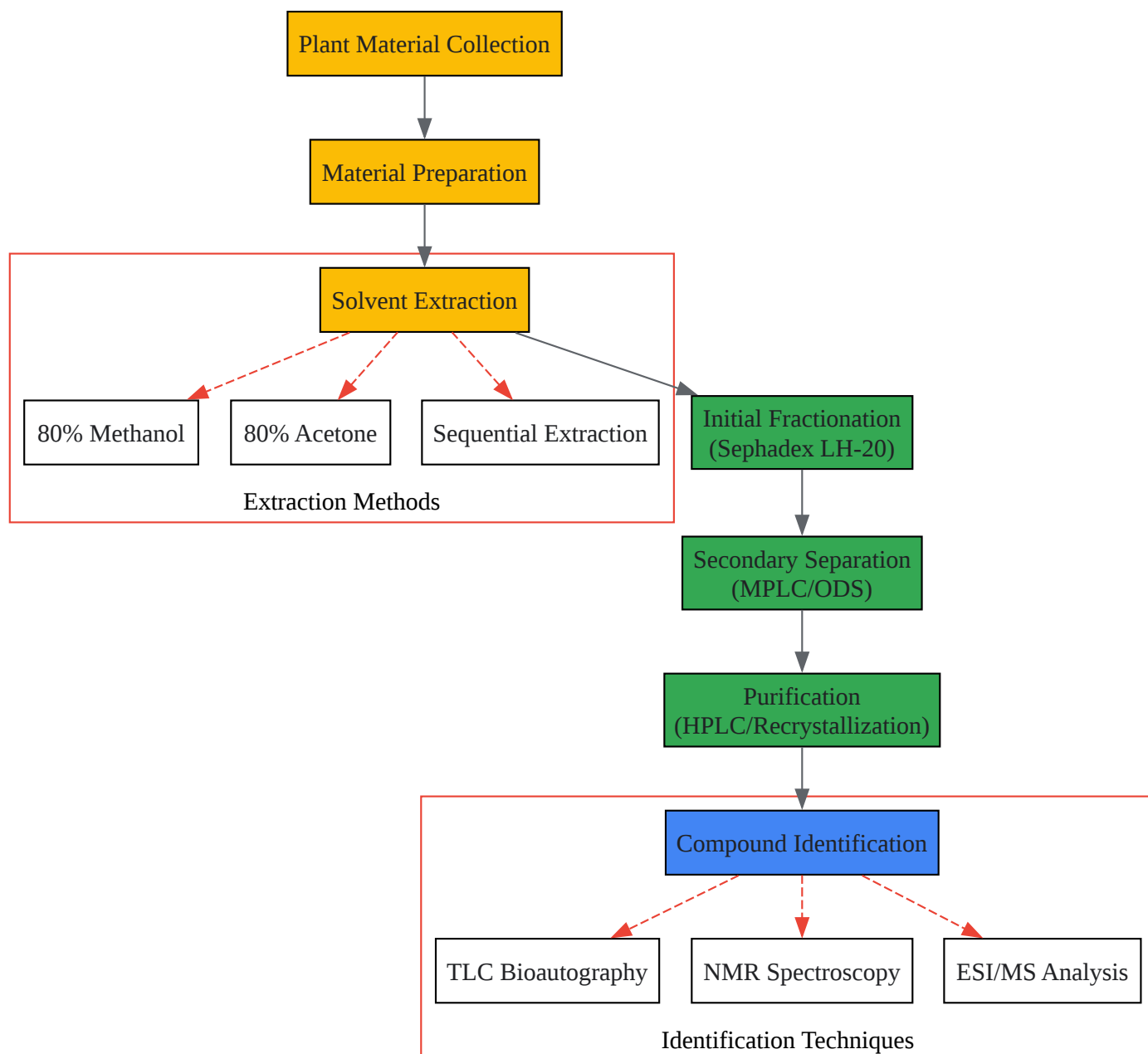
The extraction of **Ginnalin A** has been successfully accomplished using several solvent systems:

- **80% Methanol Extraction:** The **most referenced method** involves macerating powdered leaves (1 kg) in 80% methanol at room temperature with repeated extraction (typically three times). [1] The methanol is then **removed under vacuum** at 45°C to yield a crude extract, which is suspended in water and filtered through Celite 545 to remove non-polar constituents. [1] This method yielded approximately 322.5 g of extract from 1 kg of leaves in one study. [1]
- **80% Acetone Extraction:** For bark material, **80% acetone** has been used in activity-guided isolation approaches. [3] This method is particularly effective for extracting a broader range of gallotannins while maintaining the stability of **Ginnalin A**.
- **Sequential Extraction:** For comprehensive phytochemical analysis, a **sequential extraction approach** using solvents of increasing polarity (petroleum ether, ethyl acetate, n-butanol, and water) has been employed after initial methanol extraction. [4] This approach allows for fractionation of compounds based on polarity, simplifying subsequent isolation steps.

Isolation and Purification Techniques

Isolation of **Ginnalin A** from crude extracts typically employs a **multi-step chromatographic approach**:

- **Initial Fractionation:** The aqueous extract is applied to a **Sephadex LH-20 column** (2 kg, 10 cm × 80 cm) equilibrated with distilled water and eluted with a water-methanol gradient system. [1] This initial fractionation typically yields four primary fractions based on TLC monitoring.
- **Middle Pressure Liquid Chromatography (MPLC):** Subfraction 3 (100.2 g from 1 kg leaves) from Sephadex LH-20 chromatography is often subjected to **recrystallization**, directly yielding acertannin (**Ginnalin A**). [1] This method has demonstrated high efficiency, yielding 80 g of **Ginnalin A** from 100.2 g of subfraction 3. [1]
- **Alternative Purification:** For smaller quantities or more complex mixtures, **Daisogel ODS** with MPLC using a 20-100% methanol gradient has been successfully employed. [1] Additionally, **silica gel column chromatography** with chloroform-methanol gradients and subsequent purification by **HPLC** on a C18 preparative column has been documented. [4]



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Experimental workflow for **Ginnalin A** extraction and identification

Compound Identification and Characterization

Structural elucidation of isolated **Ginnalin A** employs multiple analytical techniques:

- **Thin-Layer Chromatography (TLC):** Used for **monitoring isolation** processes and preliminary identification. [1] [4] Specific systems include precoated silica gel 60 F254 plates with detection under UV radiation (254 nm) and by spraying with FeCl₃, 10% H₂SO₄, or anisaldehyde-H₂SO₄ followed by heating. [1]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Complete structural characterization is achieved through **1D (¹H/¹³C) and 2D (COSY, HSQC, and HMBC) NMR** spectroscopy. [1] For **Ginnalin A**, characteristic ¹H-NMR signals (600 MHz, CD₃OD) include δ 3.34 (1H, t, J = 11.1 Hz, H-1b), δ 4.90 (1H, m, H-2), and ¹³C-NMR signals (150 MHz, CD₃OD) at δ 64.40 (C-6), 69.89 (C-1), and 166.30 (C-7'). [1]
- **ESI/MS Analysis: Electrospray ionization mass spectrometry** provides molecular weight confirmation and fragmentation patterns. [4] When combined with TLC bioautography, this technique allows for rapid screening and identification of antioxidants in complex mixtures.

Quantitative Determination Methods

Spectrophotometric assays are employed for quantitative analysis of **Ginnalin A** and related gallotannins:

- **Total Polyphenol Content:** The Folin-Ciocalteu method is widely used to determine total phenolic content, with Gaocha (a tea made from *Acer ginnala* tender shoots) containing up to 75.4 mg/g of total polyphenols in dried extract. [5]
- **DPPH Radical Scavenging Assay:** This method measures antioxidant activity by monitoring the decrease in absorbance at 517 nm when compounds react with the stable DPPH radical. [4] The assay is performed by adding 50 μL of sample solution to 50 μL of 0.3 mM DPPH methanol solution, incubating for 30 minutes at room temperature, and measuring absorbance. [4] Radical scavenging activity is calculated as: $RSA (\%) = [(A_0 - A_1)/A_0] \times 100\%$, where A₀ is the absorbance of the blank and A₁ is the absorbance with antioxidants. [4]

Quantitative Analysis of Bioactivities

Antioxidant Activities

Ginnalin A demonstrates **potent radical scavenging activity** against various oxidative species, primarily attributed to its galloyl moieties which can donate hydrogen atoms to stabilize free radicals. [1] [4] [2] Multiple studies have quantified these effects using standardized assays:

Table 3: Antioxidant Activity of **Ginnalin A** and Related Compounds

Compound	Assay Type	IC ₅₀ Value	Reference Standard	Study
Ginnalin A	DPPH radical scavenging	"Significantly low"	Not specified	[2]
Ginnalin A	NBT/superoxide scavenging	"Significantly low"	Not specified	[2]
Quercetin-3-O-(2''-galloyl)- α -L-rhamnopyranoside	DPPH radical scavenging	2.83 μ g/mL	Vitamin C	[4]
Quercetin-3-O- α -L-(2''-galloyl)-arabinopyranoside	DPPH radical scavenging	2.34 μ g/mL	Vitamin C	[4]
Gallic acid	DPPH radical scavenging	1.86 μ g/mL	Vitamin C	[4]

The **strong antioxidant capacity** of **Ginnalin A** has been further demonstrated in cellular models, where it functioned as an **indirect reactive oxygen species (ROS) scavenger** by activating the Nrf2 pathway in SH-SY5Y neuroblastoma cells exposed to 6-hydroxydopamine (6-OHDA). [2] Following pre-treatment with **Ginnalin A**, Nrf2 dissociated from the Keap1-Nrf2 complex and translocated into the nucleus, resulting in **upregulation of antioxidant enzymes** including NAD(P)H quinone oxidoreductase-1 (NQO1), heme oxygenase-1 (HO-1), and the glutamate-cysteine ligase catalytic (GCLC) subunit, with concomitant elevation of glutathione concentration. [2]

Anti-inflammatory Effects

Ginnalin A and related galloyl derivatives exhibit **significant anti-inflammatory activity**, particularly through inhibition of pro-inflammatory mediators:

- **Nitric Oxide Inhibition:** Compounds 5 (maplexin E) and 7 (kaempferol-3-O-(2''-galloyl)- α -L-rhamnopyranoside) from *Acer ginnala* showed **particularly strong inhibitory activities** against nitric oxide production in lipopolysaccharide-stimulated RAW264.7 macrophage cells. [1]
- **Cytokine Modulation:** In spontaneously hypertensive rats, Gaocha extract (containing **Ginnalin A** and related compounds) significantly **lowered serum IL-6 and TNF- α levels** compared to model controls. [5] This cytokine modulation represents a key mechanism for the observed anti-inflammatory effects.
- **COX-2 and iNOS Suppression:** The 80% methanol extract of *Acer ginnala* leaves and its main component, quercetin 3-O-(2''-galloyl)- α -L-rhamnopyranoside, significantly suppressed both COX-2 and iNOS protein levels and their mRNA expressions in mouse skin tissues. [6]

Anti-diabetic Activity

The **anti-diabetic potential** of *Acer ginnala* extract rich in **Ginnalin A** has been demonstrated in animal models of diabetes:

- **Hyperglycemia Improvement:** Oral administration of *Acer ginnala* extract (500 mg/kg b.w.) improved symptoms of hyperglycemia in a rat model of streptozotocin-induced diabetes. [1]
- **Hepatoprotective Effects:** The extract also blunted the increases in serum GOT/GPT levels in diabetic rats, suggesting **protective effects on liver function**. [1]
- **Enzyme Inhibition:** Previous studies have reported that *Acer ginnala* extract inhibits rat lens aldose reductase and the formation of advanced glycation end products, both of which are implicated in diabetic complications. [1]

Anti-carcinogenic Potential

Emerging research indicates that **Ginnalin A** possesses **significant anti-carcinogenic properties** through multiple mechanisms:

- **Apoptosis Induction:** **Ginnalin A** promotes apoptosis in cancer cells by enhancing the release of cytochrome c from mitochondria, leading to activation of apoptotic effector proteases. [2]
- **Cell Cycle Arrest:** The compound influences key regulators of the cell cycle, including modulation of cyclin-dependent kinases and proliferating cell nuclear antigen. [2]
- **Oxidative Stress Modulation:** Through its effects on the Nrf2 pathway and glutathione synthesis, **Ginnalin A** modulates oxidative stress in cancerous cells, potentially enhancing susceptibility to apoptosis. [2]

Therapeutic Mechanisms and Signaling Pathways

Anti-cancer Mechanisms

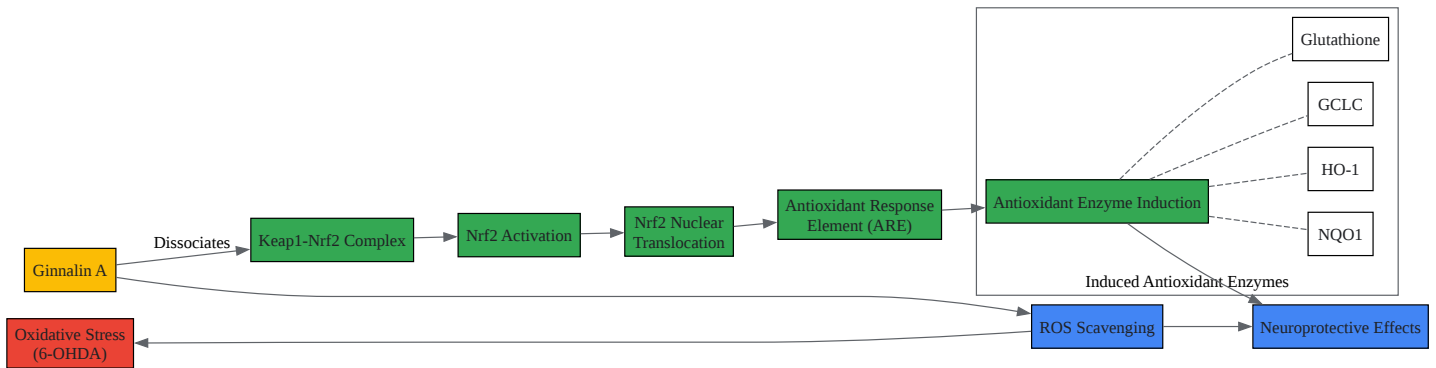
Ginnalin A exerts its anti-carcinogenic effects through **multi-faceted mechanisms** targeting various stages of cancer development and progression:

*Anti-cancer mechanisms of **Ginnalin A** targeting multiple pathways*

The **apoptotic pathway** induced by **Ginnalin A** involves both intrinsic and extrinsic mechanisms. The compound enhances the release of cytochrome c from mitochondria, which activates caspase cascades leading to apoptotic cell death. [2] Simultaneously, **Ginnalin A** modulates the expression of Bcl-2 family proteins, increasing pro-apoptotic Bax while decreasing anti-apoptotic Bcl-2. [2] Additionally, the compound influences death receptor pathways including Fas and caspase-8 activation. [2]

Neuroprotective Mechanisms

In neuronal models, **Ginnalin A** demonstrates **protective effects** against oxidative stress-induced damage:



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Neuroprotective pathway of **Ginnalin A** through Nrf2 activation

The **neuroprotective mechanism** of **Ginnalin A** involves both direct and indirect antioxidant effects. As an **indirect ROS scavenger**, **Ginnalin A** activates the Nrf2 pathway in SH-SY5Y neuroblastoma cells exposed to 6-hydroxydopamine (6-OHDA). [2] Following pre-treatment with **Ginnalin A**, Nrf2 dissociates from the Keap1-Nrf2 complex and translocates into the nucleus, where it binds to the Antioxidant Response Element (ARE). [2] This binding **upregulates various cytoprotective enzymes** including NAD(P)H quinone oxidoreductase-1 (NQO1), heme oxygenase-1 (HO-1), and the glutamate-cysteine ligase catalytic (GCLC) subunit, resulting in elevated glutathione concentrations and enhanced cellular antioxidant capacity. [2]

Cardiovascular Protective Mechanisms

In cardiovascular applications, particularly hypertension, **Ginnalin A** (as a component of Gaocha extract) demonstrates **multiple beneficial effects**:

- **Blood Pressure Reduction:** Gaocha extract administration significantly lowered tail artery systolic blood pressure in spontaneously hypertensive rats compared to model controls. [5]
- **Vasoregulatory Effects:** Post-treatment abdominal aorta blood samples showed that serum PGI₂, angiotensin II, endothelin, and NO levels in Gaocha-treated groups were significantly higher than in the model group. [5]
- **Anti-inflammatory Action:** The serum IL-6 and TNF- α levels were significantly lower in Gaocha-treated groups than in the model group, indicating reduced inflammatory status. [5]
- **Organ Protection:** Histomorphological examination of the heart and kidney showed that Gaocha extract had a protective effect on these organs in hypertensive models. [5]

Conclusion and Research Perspectives

Ginnalin A represents a **promising gallotannin compound** with demonstrated multi-target biological activities and therapeutic potential. The compound can be efficiently extracted and isolated from *Acer ginnala* using established chromatographic methods, with the leaves serving as the richest source. [1] [2] The **comprehensive bioactivity profile** of **Ginnalin A**, including its antioxidant, anti-inflammatory, anti-diabetic, and anti-carcinogenic effects, supports its further investigation as a lead compound for pharmaceutical development. [1] [2]

Significant **research gaps** remain that warrant further investigation. The **biosynthetic pathway** of **Ginnalin A**, while postulated, requires full elucidation, particularly the specific enzymes involved in the galloylation steps. [2] **Pharmacokinetic studies** assessing absorption, distribution, metabolism, and excretion of **Ginnalin A** are notably lacking in the current literature. Additionally, while in vitro and animal studies show promise, **well-designed clinical trials** are necessary to establish efficacy and safety in human subjects. Finally, research into **structure-activity relationships** and structural analogs may enhance our understanding of the compound's therapeutic potential and possibly lead to more potent derivatives.

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References

1. Antioxidative and Anti-Inflammatory Activities of Galloyl Derivatives... [pmc.ncbi.nlm.nih.gov]
2. Ginnalin A and hamamelitannin: the unique gallotannins with promising... [explorationpub.com]
3. Antioxidative Activities and Quantitative Determination... | Korea Science [koreascience.kr]
4. Screening and Isolation of Natural Antioxidants from Acer Max... Ginnala [pmc.ncbi.nlm.nih.gov]
5. Chemical constitutes and anti-hypertension potential of Gaocha (Acer ...) [maxapress.com]
6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

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